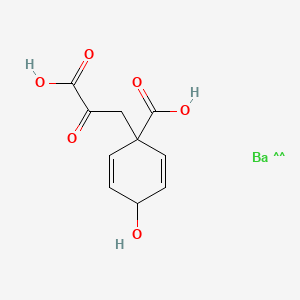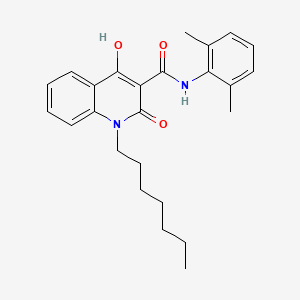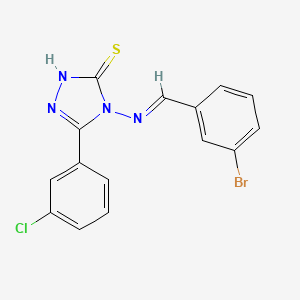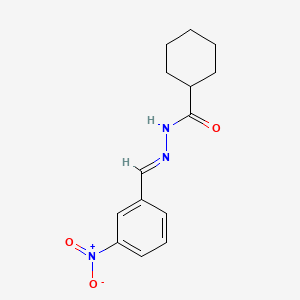
Chlorocholine Chloride-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorocholine Chloride-d4, also known as (2-Chloroethyl)trimethylammonium Chloride-d4, is a deuterium-labeled compound. It is a stable isotope-labeled analog of Chlorocholine Chloride, which is widely used in various scientific research fields. The molecular formula of this compound is C5H9D4Cl2N, and it has a molecular weight of 162.09 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorocholine Chloride-d4 can be synthesized through a multi-step process involving the deuteration of Chlorocholine Chloride. The synthesis typically involves the reaction of deuterated ethylene oxide with trimethylamine, followed by chlorination to introduce the chlorine atom. The reaction conditions include controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated reagents and ensure high purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Análisis De Reacciones Químicas
Types of Reactions
Chlorocholine Chloride-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of deuterated amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of deuterated derivatives with different functional groups.
Oxidation Reactions: Formation of deuterated oxides.
Reduction Reactions: Formation of deuterated amines.
Aplicaciones Científicas De Investigación
Chlorocholine Chloride-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Mecanismo De Acción
The mechanism of action of Chlorocholine Chloride-d4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes. The presence of deuterium can lead to isotope effects, which can alter the behavior of the compound compared to its non-deuterated analog. These effects are utilized in various studies to gain insights into reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chlorocholine Chloride: The non-deuterated analog of Chlorocholine Chloride-d4, widely used in similar applications.
Chlormequat Chloride: Another quaternary ammonium compound with similar chemical properties and applications.
Choline Chloride: A related compound with a similar structure but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and analysis in various studies, making it a valuable tool in chemistry, biology, medicine, and industry. The isotope effects associated with deuterium can also provide unique insights into reaction mechanisms and metabolic pathways .
Propiedades
Fórmula molecular |
C5H13Cl2N |
|---|---|
Peso molecular |
162.09 g/mol |
Nombre IUPAC |
(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |
Clave InChI |
UHZZMRAGKVHANO-HGFPCDIYSA-M |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-] |
SMILES canónico |
C[N+](C)(C)CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)
![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)
